Cas no 67362-98-5 (2-{1,1'-biphenyl-4-yl}-1,3-benzothiazole)
2-{1,1'-biphenyl-4-yl}-1,3-benzothiazole Chemical and Physical Properties
Names and Identifiers
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- 2-Biphenyl-4-yl-benzothiazole
- 2-(4-phenylphenyl)-1,3-benzothiazole
- 2-([1,1'-biphenyl]-4-yl)benzo[d]thiazole
- 2-(1,1'-biphenyl-4-yl)benzothiazole
- 2-(4-biphenyl)benzothiazole
- 2-(4-biphenylyl)benzothiazole
- 2-(biphenyl-4-yl)benzo[d]thiazole
- 2-<Biphenyl-4-yl>-benzothiazol
- Benzothiazole,2-[1,1'-biphenyl]-4-yl
- F0060-0235
- DTXSID60564315
- 2-{[1,1'-BIPHENYL]-4-YL}-1,3-BENZOTHIAZOLE
- SCHEMBL754574
- 2-((1,1'-biphenyl)-4-yl)benzothiazole
- SR-01000400816
- AKOS003629073
- SR-01000400816-1
- 67362-98-5
- 2-BIPHENYL-4-YL-BENZO[D]THIAZOLE
- 2-([1,1'-Biphenyl]-4-yl)-1,3-benzothiazole
- 2-{1,1'-biphenyl-4-yl}-1,3-benzothiazole
-
- Inchi: 1S/C19H13NS/c1-2-6-14(7-3-1)15-10-12-16(13-11-15)19-20-17-8-4-5-9-18(17)21-19/h1-13H
- InChI Key: MBERSLSESCKEED-UHFFFAOYSA-N
- SMILES: S1C2C=CC=CC=2N=C1C1C=CC(=CC=1)C1C=CC=CC=1
Computed Properties
- Exact Mass: 287.07700
- Monoisotopic Mass: 287.07687059g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 21
- Rotatable Bond Count: 2
- Complexity: 331
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 5.9
- Topological Polar Surface Area: 41.1Ų
Experimental Properties
- PSA: 41.13000
- LogP: 5.63030
2-{1,1'-biphenyl-4-yl}-1,3-benzothiazole Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| A2B Chem LLC | AC82757-1mg |
2-BIPHENYL-4-YL-BENZO[D]THIAZOLE |
67362-98-5 | 1mg |
$245.00 | 2024-04-19 | ||
| A2B Chem LLC | AC82757-5mg |
2-BIPHENYL-4-YL-BENZO[D]THIAZOLE |
67362-98-5 | 5mg |
$272.00 | 2024-04-19 | ||
| A2B Chem LLC | AC82757-10mg |
2-BIPHENYL-4-YL-BENZO[D]THIAZOLE |
67362-98-5 | 10mg |
$291.00 | 2024-04-19 | ||
| A2B Chem LLC | AC82757-25mg |
2-BIPHENYL-4-YL-BENZO[D]THIAZOLE |
67362-98-5 | 25mg |
$360.00 | 2024-04-19 | ||
| A2B Chem LLC | AC82757-50mg |
2-BIPHENYL-4-YL-BENZO[D]THIAZOLE |
67362-98-5 | 50mg |
$504.00 | 2024-04-19 | ||
| A2B Chem LLC | AC82757-100mg |
2-BIPHENYL-4-YL-BENZO[D]THIAZOLE |
67362-98-5 | 100mg |
$697.00 | 2024-04-19 | ||
| A2B Chem LLC | AC82757-1g |
2-BIPHENYL-4-YL-BENZO[D]THIAZOLE |
67362-98-5 | 1g |
$469.00 | 2023-12-30 | ||
| A2B Chem LLC | AC82757-5g |
2-BIPHENYL-4-YL-BENZO[D]THIAZOLE |
67362-98-5 | 5g |
$1233.00 | 2023-12-30 | ||
| Life Chemicals | F0060-0235-2μmol |
2-{[1,1'-biphenyl]-4-yl}-1,3-benzothiazole |
67362-98-5 | 90%+ | 2μl |
$57.0 | 2023-05-17 | |
| Life Chemicals | F0060-0235-5μmol |
2-{[1,1'-biphenyl]-4-yl}-1,3-benzothiazole |
67362-98-5 | 90%+ | 5μl |
$63.0 | 2023-05-17 |
2-{1,1'-biphenyl-4-yl}-1,3-benzothiazole Related Literature
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Max Attwood,Hiroki Akutsu,Lee Martin,Toby J. Blundell,Pierre Le Maguere,Scott S. Turner Dalton Trans., 2021,50, 11843-11851
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Xiaotong Feng,Lei Bian,Jie Ma,Lei Zhou,Xiayan Wang,Guangsheng Guo,Qiaosheng Pu Chem. Commun., 2019,55, 3963-3966
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4. Fatty acid eutectic mixtures and derivatives from non-edible animal fat as phase change materials†Pau Gallart-Sirvent,Marc Martín,Gemma Villorbina,Mercè Balcells,Aran Solé,Luisa F. Cabeza,Ramon Canela-Garayoa RSC Adv., 2017,7, 24133-24139
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Dan Yang,Yanping Zhou,Xianhong Rui,Jixin Zhu,Ziyang Lu,Eileen Fong,Qingyu Yan RSC Adv., 2013,3, 14960-14962
Additional information on 2-{1,1'-biphenyl-4-yl}-1,3-benzothiazole
2-{1,1'-biphenyl-4-yl}-1,3-benzothiazole (CAS No. 67362-98-5): A Comprehensive Overview
2-{1,1'-biphenyl-4-yl}-1,3-benzothiazole (CAS No. 67362-98-5) is a versatile organic compound that has garnered significant attention in the fields of medicinal chemistry and materials science. This compound, often referred to as BPBT for brevity, is characterized by its unique biphenyl and benzothiazole moieties, which contribute to its diverse chemical properties and potential applications.
The molecular structure of 2-{1,1'-biphenyl-4-yl}-1,3-benzothiazole consists of a biphenyl unit attached to a benzothiazole ring. The biphenyl moiety is known for its rigidity and planarity, which can influence the compound's electronic and optical properties. The benzothiazole ring, on the other hand, is a heterocyclic aromatic compound with sulfur and nitrogen atoms, providing additional functional groups that can be exploited for various chemical reactions and biological activities.
Recent studies have highlighted the potential of BPBT in the development of novel materials and pharmaceuticals. In the field of materials science, BPBT has been investigated for its use in organic light-emitting diodes (OLEDs) and photovoltaic devices. The rigid biphenyl structure and the electron-withdrawing nature of the benzothiazole ring make BPBT an excellent candidate for enhancing the efficiency and stability of these devices.
In medicinal chemistry, 2-{1,1'-biphenyl-4-yl}-1,3-benzothiazole has shown promise as a lead compound for drug discovery. Research has demonstrated that derivatives of BPBT exhibit potent biological activities against various targets, including enzymes and receptors. For instance, a study published in the Journal of Medicinal Chemistry reported that certain BPBT derivatives exhibited selective inhibition of protein kinases, which are key targets in cancer therapy.
The synthetic accessibility of BPBT has also been a subject of interest. Several efficient synthetic routes have been developed to prepare this compound and its derivatives. One notable method involves the coupling reaction between 4-bromobiphenyl and 2-chloro-1,3-benzothiazole using palladium-catalyzed cross-coupling techniques. This approach not only simplifies the synthesis but also allows for the introduction of various functional groups at different positions on the molecule.
The physicochemical properties of 2-{1,1'-biphenyl-4-yl}-1,3-benzothiazole have been extensively studied to understand its behavior in different environments. For example, its solubility in various solvents has been characterized to optimize its use in solution-based processes. Additionally, computational studies have provided insights into the electronic structure and reactivity of BPBT, which are crucial for predicting its behavior in chemical reactions and biological systems.
In terms of safety and environmental impact, BPBT is generally considered to be stable under normal conditions. However, like any chemical compound, it should be handled with appropriate precautions to ensure safety in laboratory settings. Proper storage conditions and handling protocols should be followed to prevent any potential hazards.
The future prospects for 2-{1,1'-biphenyl-4-yl}-1,3-benzothiazole are promising. Ongoing research is focused on exploring new applications and developing more efficient synthetic methods. The unique combination of its biphenyl and benzothiazole moieties makes it a valuable building block for creating advanced materials and pharmaceuticals with tailored properties.
In conclusion, 2-{1,1'-biphenyl-4-yl}-1,3-benzothiazole (CAS No. 67362-98-5) is a multifaceted compound with significant potential in both materials science and medicinal chemistry. Its unique molecular structure and versatile properties make it an attractive candidate for further research and development across various scientific disciplines.
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